molecular formula C10H11NO B14440012 N-(Prop-1-en-2-yl)benzamide CAS No. 78007-50-8

N-(Prop-1-en-2-yl)benzamide

Cat. No.: B14440012
CAS No.: 78007-50-8
M. Wt: 161.20 g/mol
InChI Key: XZISHFPYGZFOHK-UHFFFAOYSA-N
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Description

N-(Prop-1-en-2-yl)benzamide (IUPAC name: N-(1-methylvinyl)benzamide) is a benzamide derivative characterized by a prop-1-en-2-yl (isopropenyl) substituent attached to the benzamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing nitrogen-containing heterocycles. For instance, it has been employed in copper-catalyzed cyclization reactions to synthesize seven-membered diazepine derivatives, yielding products like 2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one with moderate to good yields (51–89%) . Its reactivity is attributed to the electron-rich isopropenyl group, which facilitates cyclization and functionalization.

Properties

CAS No.

78007-50-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-prop-1-en-2-ylbenzamide

InChI

InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)

InChI Key

XZISHFPYGZFOHK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .

Industrial Production Methods

In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.

    Reduction: The compound can be reduced to form N-isopropylbenzylamine.

    Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: N-Isopropylbenzamide

    Reduction: N-Isopropylbenzylamine

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-Isopropenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Effects on Reactivity and Yield

The substituent on the benzamide nitrogen significantly influences synthetic outcomes:

  • N-(2-Vinylphenyl)benzamide derivatives (e.g., methyl-, methoxy-, or halogen-substituted variants) exhibit yields of 84–92% in persulfate-activated oxidative coupling reactions. Electron-donating groups (e.g., methoxy) enhance reactivity, while sterically hindered substituents (e.g., benzyl) inhibit product formation .
  • N-(Pyridin-2-yl)-benzamide is synthesized via a bimetallic Fe/Ni metal–organic framework (MOF)-catalyzed amidation, achieving high efficiency due to the MOF’s heterogeneous catalytic activity. This method is notable for its reusability and represents the first heterogeneous catalytic route for this compound .
  • N-(Prop-2-yn-1-yl)benzamide (propargyl derivative) diverges in reactivity due to the alkyne group, which is prone to click chemistry or cycloaddition reactions. However, its synthetic applications are less documented compared to the isopropenyl analogue .
Table 1: Substituent-Dependent Reactivity
Compound Key Substituent Reaction Type Yield (%) Reference
N-(Prop-1-en-2-yl)benzamide Isopropenyl Copper-catalyzed cyclization 51–89
N-(2-Vinylphenyl)benzamide Vinylphenyl Persulfate-activated oxidation 84–92
N-(Pyridin-2-yl)-benzamide Pyridinyl MOF-catalyzed amidation High*

Structural and Physical Properties

  • Physical State : this compound derivatives often exist as oils (e.g., diazepine derivatives in and ), whereas Schiff base analogues (e.g., N-(3-((E)-2-(aryl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide) are crystalline solids with high melting points (208–257°C) due to hydrogen bonding and aromatic stacking .
Table 2: Physical State and Stability
Compound Type Physical State Melting Point (°C) Key Structural Feature Reference
Diazepine derivatives Oil N/A Seven-membered heterocyclic ring
Schiff base derivatives Crystalline 208–257 Trimethoxyphenyl/hydrazinyl
Halogenated derivatives Solid Not reported Bromo/chloro substituents

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